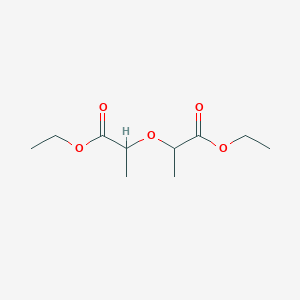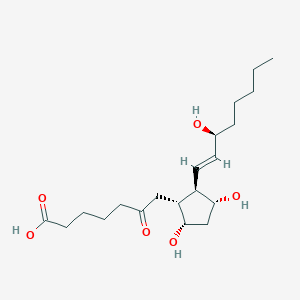
1,3-ジクロロ-1,1,3,3-テトライソプロピルジシロキサン
説明
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: is a chemical compound with the molecular formula C12H28Cl2OSi2 . It is a silylating reagent used primarily for the protection of hydroxy functions in organic synthesis. This compound is known for its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in nucleotide chemistry .
科学的研究の応用
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is widely used in scientific research for its silylating properties. It is employed in the protection of hydroxy functions in ribonucleosides, which is crucial for the synthesis of oligonucleotides. This compound is also used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides, as well as in the formation of ribavirin chemical delivery systems .
作用機序
Target of Action
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, also known as 1,3-Dichlorotetraisopropyldisiloxane, primarily targets the 3’- and 5’-hydroxy functions of ribonucleosides . These hydroxy functions play a crucial role in the formation of nucleic acids, which are the building blocks of DNA and RNA.
Mode of Action
This compound acts as a silylating reagent , which means it introduces a silyl group into a molecule . In this case, it adds a silyl group to the 3’- and 5’-hydroxy functions of ribonucleosides, thereby protecting these groups during subsequent chemical reactions .
Biochemical Pathways
The silylation of ribonucleosides by 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane affects the Watson-Crick and Hoogstein base pairing in nucleotides . These base pairings are fundamental to the structure and function of DNA and RNA. By modifying these pairings, the compound can influence the biochemical pathways involving nucleic acids.
Result of Action
The primary result of the action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is the protection of the 3’- and 5’-hydroxy functions of ribonucleosides . This protection can prevent unwanted reactions at these sites, allowing for more precise control over chemical reactions involving nucleic acids.
Action Environment
The action of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be influenced by various environmental factors. For instance, it should be stored under an inert gas and away from moisture, as it can decompose in the presence of moisture . Additionally, it should be stored at room temperature and in a well-ventilated place . These conditions help maintain the stability and efficacy of the compound.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane can be synthesized starting from trichlorosilane by treatment with isopropylmagnesium chloride, water, and acetyl chloride. Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride in the presence of catalytic palladium(II) chloride .
Industrial Production Methods: The industrial production of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane primarily undergoes substitution reactions due to the presence of reactive chlorine atoms. It can react with nucleophiles such as alcohols and amines to form silyl ethers and silyl amines, respectively .
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines
Solvents: Ether, dichloromethane, benzene
Catalysts: Palladium(II) chloride for certain reactions
Major Products:
Silyl Ethers: Formed when reacting with alcohols
Silyl Amines: Formed when reacting with amines
類似化合物との比較
- Dichlorodiisopropylsilane
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
- Di-tert-butyldichlorosilane
- Triisopropylsilyl chloride
Comparison: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to protect both the 3’- and 5’-hydroxy functions of ribonucleosides simultaneously. This dual protection capability sets it apart from other silylating reagents, which may only protect one hydroxy function at a time .
特性
IUPAC Name |
chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYAZDRFUVZBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219363 | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
69304-37-6 | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichlorotetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)











